[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1512018-75-5
VCID: VC7271477
InChI: InChI=1S/C10H15N3O2/c1-13-2-3-15-9(6-13)10-11-4-8(7-14)5-12-10/h4-5,9,14H,2-3,6-7H2,1H3
SMILES: CN1CCOC(C1)C2=NC=C(C=N2)CO
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249

[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol

CAS No.: 1512018-75-5

Cat. No.: VC7271477

Molecular Formula: C10H15N3O2

Molecular Weight: 209.249

* For research use only. Not for human or veterinary use.

[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol - 1512018-75-5

Specification

CAS No. 1512018-75-5
Molecular Formula C10H15N3O2
Molecular Weight 209.249
IUPAC Name [2-(4-methylmorpholin-2-yl)pyrimidin-5-yl]methanol
Standard InChI InChI=1S/C10H15N3O2/c1-13-2-3-15-9(6-13)10-11-4-8(7-14)5-12-10/h4-5,9,14H,2-3,6-7H2,1H3
Standard InChI Key GPQZMRLRGDYNJV-UHFFFAOYSA-N
SMILES CN1CCOC(C1)C2=NC=C(C=N2)CO

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions—modified by two key substituents:

  • 4-Methylmorpholin-2-yl group: A morpholine derivative with a methyl group at the 4-position, contributing steric bulk and potential hydrogen-bonding capacity.

  • Methanol group: A hydroxymethyl substituent at the 5-position, enhancing solubility and enabling further functionalization .

The molecular formula C₁₀H₁₅N₃O₂ (molecular weight: 209.25 g/mol) reflects its moderate polarity, as evidenced by the SMILES string CN1CCOC(C1)C2=NC=CC(=N2)CO .

Stereoelectronic Properties

The InChIKey SCWCIVKCLNJLSD-UHFFFAOYSA-N confirms a single stereoisomer under standard conditions, though chiral centers in the morpholine ring could theoretically permit enantiomeric forms under specific synthetic conditions . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺210.12370147.7
[M+Na]⁺232.10564160.7
[M+NH₄]⁺227.15024154.7
[M-H]⁻208.10914150.7

These data facilitate its identification in mass spectrometry workflows, particularly in pharmaceutical impurity profiling .

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis route for [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol is documented, analogous pyrimidine derivatives suggest plausible strategies:

  • Pyrimidine Ring Construction: Formation via Biginelli-like condensations or cyclization of enaminonitriles .

  • Morpholine Incorporation: Nucleophilic substitution at the pyrimidine C2 position using 4-methylmorpholine-2-thiol or palladium-catalyzed coupling .

  • Methanol Functionalization: Oxidation of a methyl group or reduction of a carbonyl precursor .

Hypothetical Pathway

A feasible route involves:

  • Synthesis of 5-(Hydroxymethyl)pyrimidine-2-carboxylic Acid: Achieved via condensation of ethyl acetoacetate with urea derivatives, followed by hydroxymethylation .

  • Morpholine Coupling: Mitsunobu reaction or Buchwald-Hartwig amination to attach the 4-methylmorpholin-2-yl group .

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated) of ~1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug candidates . Stability studies are absent, but the morpholine ring’s electron-rich nature may confer resistance to oxidative degradation.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 3300 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyrimidine), and 1100 cm⁻¹ (C-O-C morpholine) .

  • NMR: ¹H NMR would show singlet(s) for the pyrimidine protons (δ 8.5–9.0 ppm), multiplet(s) for the morpholine ring (δ 3.0–4.0 ppm), and a broad peak for the methanol -OH (δ 1.5–2.5 ppm) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .

  • Biological Screening: Evaluate inhibitory activity against cancer-associated kinases or microbial targets .

  • Structure-Activity Relationships: Modify the morpholine methyl group or pyrimidine substituents to enhance potency .

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